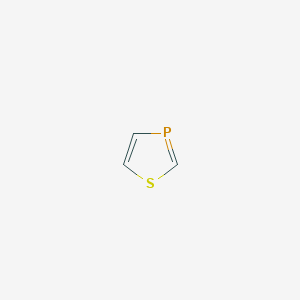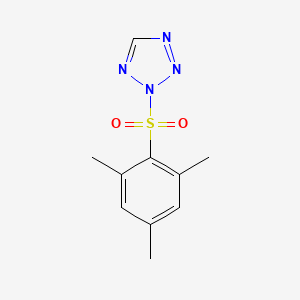
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole is an organic compound that belongs to the class of sulfonyl tetrazoles This compound is characterized by the presence of a tetrazole ring attached to a sulfonyl group, which is further connected to a trimethylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile under controlled temperature conditions. The general reaction scheme is as follows:
[ \text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cycloaddition Reactions: Reagents such as alkenes or alkynes are used under thermal or catalytic conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamide or sulfonyl thiol derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the tetrazole ring.
Cycloaddition Reactions: Products include various cycloadducts depending on the reactants used.
Applications De Recherche Scientifique
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trimethylbenzenesulfonyl chloride
- 2,4,6-Trimethylbenzenesulfonyl isothiocyanate
- 2,4,6-Trimethylbenzenesulfonyl cyanide
Uniqueness
2-(2,4,6-Trimethylbenzene-1-sulfonyl)-2H-tetrazole is unique due to the presence of both the sulfonyl and tetrazole functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other sulfonyl derivatives. The tetrazole ring enhances the compound’s stability and potential for forming diverse chemical interactions, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
113051-55-1 |
|---|---|
Formule moléculaire |
C10H12N4O2S |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylphenyl)sulfonyltetrazole |
InChI |
InChI=1S/C10H12N4O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)14-12-6-11-13-14/h4-6H,1-3H3 |
Clé InChI |
RQBKBNAMBVPHFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2N=CN=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



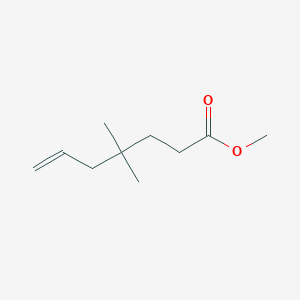
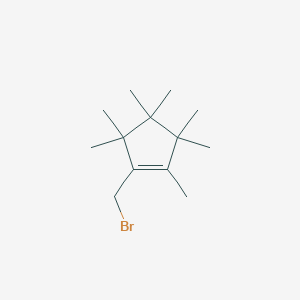
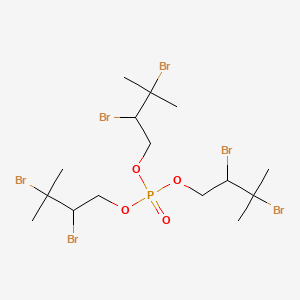
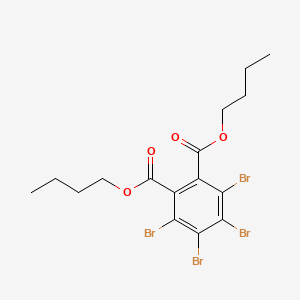
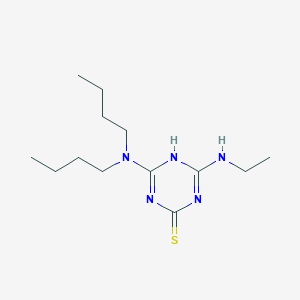
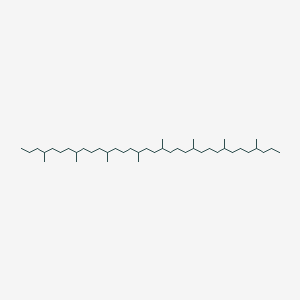

![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
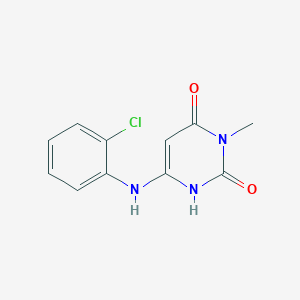
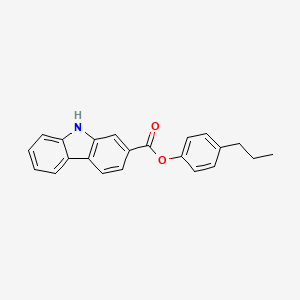
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
